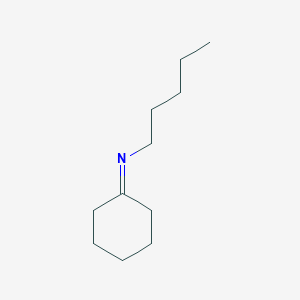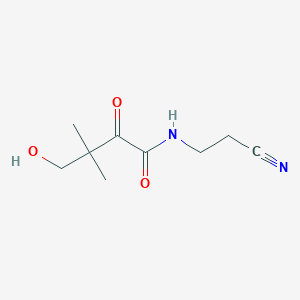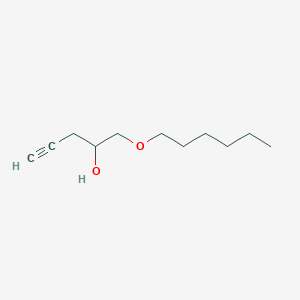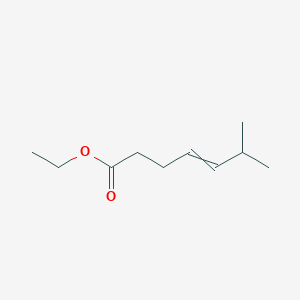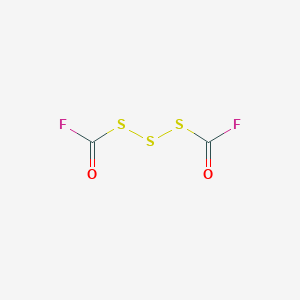
Trisulfane-1,3-dicarbonyl difluoride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trisulfane-1,3-dicarbonyl difluoride is an inorganic molecular substance with the structure SF₃SSF, consisting of sulfur in a low oxidation state with fluorine. The compound consists of a chain of three sulfur atoms, with three fluorine atoms bonded to the sulfur on one end and the fourth fluorine bonded to the sulfur on the other end .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Trisulfane-1,3-dicarbonyl difluoride is produced by the condensation of sulfur difluoride and an isomer of SSF₂. The reaction S₃F₄ ⇌ SSF₂ + SF₂ uses 6 kJ/mol . The preparation involves the use of sulfur difluoride and specific isomers under controlled conditions to achieve the desired product.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthesis typically involves the use of specialized equipment to handle the reactive and potentially hazardous reagents involved in the process.
Análisis De Reacciones Químicas
Types of Reactions
Trisulfane-1,3-dicarbonyl difluoride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions.
Reduction: It can also undergo reduction reactions.
Substitution: Substitution reactions are common, where fluorine atoms can be replaced by other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include elemental fluorine, sulfur difluoride, and other fluorinating agents. The conditions for these reactions often involve controlled temperatures and pressures to ensure the stability of the compound.
Major Products Formed
The major products formed from these reactions include various sulfur-fluorine compounds, such as SSF₂ and SF₄ .
Aplicaciones Científicas De Investigación
Trisulfane-1,3-dicarbonyl difluoride has several scientific research applications, including:
Chemistry: It is used as a building block for synthesizing other fluorinated compounds.
Biology: The compound’s unique properties make it useful in studying biological systems and interactions.
Industry: The compound is used in the production of materials with specific chemical and physical properties.
Mecanismo De Acción
The mechanism by which trisulfane-1,3-dicarbonyl difluoride exerts its effects involves the interaction of its sulfur and fluorine atoms with molecular targets. The compound can form stable complexes with various metals and other elements, influencing their reactivity and stability. The pathways involved include the formation of enolate anions and subsequent reactions with electrophilic reagents .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to trisulfane-1,3-dicarbonyl difluoride include:
1,3-Difluoro-trisulfane-1,1-difluoride: Another sulfur-fluorine compound with a similar structure.
2-Fluoro-1,3-dicarbonyl derivatives: These compounds share the 1,3-dicarbonyl structure with fluorine substitution.
Uniqueness
This compound is unique due to its specific arrangement of sulfur and fluorine atoms, which imparts distinct chemical and physical properties. Its ability to form stable complexes and undergo various chemical reactions makes it valuable in scientific research and industrial applications.
Propiedades
Número CAS |
129414-30-8 |
|---|---|
Fórmula molecular |
C2F2O2S3 |
Peso molecular |
190.2 g/mol |
Nombre IUPAC |
S-(carbonofluoridoyldisulfanyl) fluoromethanethioate |
InChI |
InChI=1S/C2F2O2S3/c3-1(5)7-9-8-2(4)6 |
Clave InChI |
ZKVZNGXYBASQKY-UHFFFAOYSA-N |
SMILES canónico |
C(=O)(F)SSSC(=O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


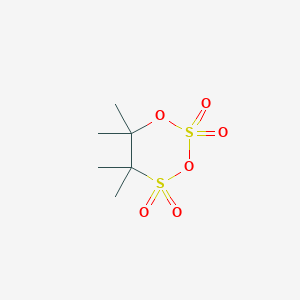
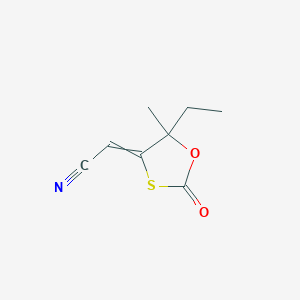

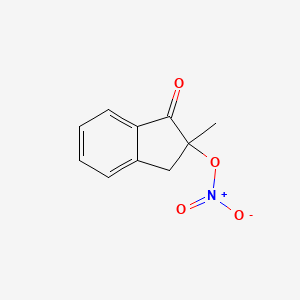

![1-[(Trimethylsilyl)oxy]pentan-3-one](/img/structure/B14293238.png)

![Benzo[l]cyclopenta[cd]pyren-1(2h)-one](/img/structure/B14293249.png)
![2-[2,4-Bis(2-methylbutan-2-yl)phenoxy]propanoyl chloride](/img/structure/B14293253.png)
